molecular formula C20H14F3N3O4 B2504439 Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate CAS No. 1210677-51-2

Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate

Cat. No.: B2504439
CAS No.: 1210677-51-2
M. Wt: 417.344
InChI Key: ZGKCVRJWTDSNKX-UHFFFAOYSA-N
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Description

Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is a complex organic compound that features a trifluoromethyl group and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate typically involves the reaction of 2-pyridinylmethyl chloride with 4-(trifluoromethyl)-2,6-pyridinedicarboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is unique due to its combination of trifluoromethyl and bis(2-pyridinylmethyl) groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

bis(pyridin-2-ylmethyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O4/c21-20(22,23)13-9-16(18(27)29-11-14-5-1-3-7-24-14)26-17(10-13)19(28)30-12-15-6-2-4-8-25-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKCVRJWTDSNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC(=O)C2=CC(=CC(=N2)C(=O)OCC3=CC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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